4'-Bromo-3-nitrosalicylanilide
Description
4'-Bromo-3-nitrosalicylanilide (IUPAC name: N-(4-bromophenyl)-2-hydroxy-3-nitrobenzamide) is a halogenated nitrosalicylanilide derivative with the molecular formula C₁₃H₉BrN₂O₄. Its structure features a salicylanilide backbone modified by a nitro (-NO₂) group at the 3-position of the benzene ring and a bromine atom at the 4'-position of the aniline moiety (Figure 1). Key identifiers include:
- SMILES:
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)NC2=CC=C(C=C2)Br - InChIKey:
HKSUGCYEZHTCIO-UHFFFAOYSA-N - CID: 82691 .
Collision cross-section (CCS) predictions for its adducts, derived from computational models, range from 165.7–172.1 Ų, with the [M+H]+ ion exhibiting a CCS of 165.8 Ų . These values reflect its molecular size and shape, which influence interactions in analytical techniques like ion mobility spectrometry.
Properties
CAS No. |
10515-47-6 |
|---|---|
Molecular Formula |
C13H9BrN2O4 |
Molecular Weight |
337.12 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-hydroxy-3-nitrobenzamide |
InChI |
InChI=1S/C13H9BrN2O4/c14-8-4-6-9(7-5-8)15-13(18)10-2-1-3-11(12(10)17)16(19)20/h1-7,17H,(H,15,18) |
InChI Key |
HKSUGCYEZHTCIO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)NC2=CC=C(C=C2)Br |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)NC2=CC=C(C=C2)Br |
Other CAS No. |
10515-47-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis:
Substituent Effects on Physicochemical Properties
- Halogen Impact: The bromine atom in 4'-Bromo-3-nitrosalicylanilide increases molecular weight and lipophilicity compared to chloro or non-halogenated analogs. This may enhance membrane permeability but reduce aqueous solubility .
- Nitro Group: The electron-withdrawing nitro group at the 3-position stabilizes the phenolic -OH (pKa ~7–8), influencing ionization and binding to biological targets.
Stability and Reactivity
- Thermal Stability: The nitro group in 4'-Bromo-3-nitrosalicylanilide likely reduces thermal stability compared to non-nitrated analogs (e.g., 4'-bromosalicylanilide), as nitro groups are prone to decomposition under heat.
- Photoreactivity : Bromine’s heavy atom effect could increase photoreactivity, leading to faster degradation under UV light compared to chloro analogs.
Analytical Characterization
The CCS values for 4'-Bromo-3-nitrosalicylanilide adducts (e.g., [M+Na]+ = 169.4 Ų) are ~3–5% larger than those of 4'-Cl analogs, reflecting bromine’s larger atomic radius and its contribution to molecular volume .
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